Methyl hexanoate

Catalog No.
S573620
CAS No.
106-70-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl hexanoate

CAS Number

106-70-7

Product Name

Methyl hexanoate

IUPAC Name

methyl hexanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3

InChI Key

NUKZAGXMHTUAFE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
1.33 mg/mL at 20 °C
Insoluble in water; soluble in propylene glycol and vegetable oils
Soluble (in ethanol)

Synonyms

Agnique 610G; Caproic Acid Methyl Ester; Methyl Caproate; Methyl Capronate; Methyl Hexanoate; Methyl Hexoate; Methyl n-He xanoate; NSC 5023; Pastell M 6

Canonical SMILES

CCCCCC(=O)OC

Biodiesel Fuel Research

Methyl hexanoate is a fatty acid methyl ester (FAME), a type of biofuel derived from renewable sources like vegetable oils. Researchers study methyl hexanoate and other FAMEs to understand their combustion properties, emission profiles, and potential as sustainable alternatives to diesel fuel [].

Here, researchers compare the oxidation of methyl hexanoate to other FAMEs to optimize biofuel models for jet-stirred reactors [].

Food Science Research

Methyl hexanoate is a naturally occurring flavoring agent found in fruits like pineapples and apples []. Scientists use methyl hexanoate in food science research to investigate flavor profile, perception, and interaction with other flavor compounds [].

For instance, this study explores the influence of methyl hexanoate and other esters on the aroma perception of cheese [].

Methyl hexanoate, also known as methyl caproate, is a colorless liquid organic compound with the chemical formula C7H14O2\text{C}_7\text{H}_{14}\text{O}_2. It belongs to the class of fatty acid methyl esters, specifically derived from hexanoic acid (caproic acid). This compound is naturally present in various foods, including potatoes, tomatoes, and cheese, and is often used as a flavoring agent due to its fruity aroma reminiscent of pineapple . Methyl hexanoate has a molecular weight of approximately 130.18 g/mol and is characterized by its hydrophobic nature, making it practically insoluble in water .

Typical of esters. It can undergo hydrolysis in the presence of water and an acid or base to yield hexanoic acid and methanol. Additionally, it can react with strong oxidizing agents, leading to the formation of various products depending on the reaction conditions . Notably, recent studies have explored its low-temperature chemistry, revealing new unimolecular decomposition pathways that can produce methanol or methyl acetate under specific conditions .

Key Reactions

  • Hydrolysis:
    Methyl hexanoate+H2OHexanoic acid+Methanol\text{Methyl hexanoate}+\text{H}_2\text{O}\rightarrow \text{Hexanoic acid}+\text{Methanol}
  • Oxidation:
    Methyl hexanoate+O2Various oxidation products\text{Methyl hexanoate}+\text{O}_2\rightarrow \text{Various oxidation products}

Methyl hexanoate is primarily synthesized through the esterification of hexanoic acid with methanol. This process typically involves the use of an acid catalyst to facilitate the reaction and improve yield. The general reaction can be represented as follows:

Hexanoic acid+MethanolAcid catalystMethyl hexanoate+Water\text{Hexanoic acid}+\text{Methanol}\xrightarrow{\text{Acid catalyst}}\text{Methyl hexanoate}+\text{Water}

This method allows for large-scale production suitable for industrial applications, particularly in flavoring .

Methyl hexanoate finds extensive use across various industries:

  • Flavoring Agent: Commonly used in food products to impart a fruity flavor.
  • Fragrance: Utilized in perfumes and scented products due to its pleasant aroma.
  • Chemical Intermediate: Acts as a precursor for other chemicals and can be involved in biodiesel production .

Research into the interactions of methyl hexanoate with other compounds has focused on its combustion properties and oxidation mechanisms. Studies have shown that it can participate in complex reactions that influence the formation of intermediates during combustion processes, which is significant for applications in biofuels . Understanding these interactions can help optimize its use as a fuel additive or in other chemical processes.

Methyl hexanoate shares structural similarities with several other fatty acid methyl esters. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Ethyl hexanoateC8H16O2Derived from ethanol; used similarly as a flavoring agent.
Methyl octanoateC9H18O2Has a longer carbon chain; imparts different flavor profiles.
Methyl butanoateC6H12O2Shorter chain; often used in synthetic flavors.
Methyl caprateC10H20O2Higher molecular weight; used in food and cosmetic applications.

Methyl hexanoate's unique five-carbon chain structure distinguishes it from these compounds, influencing its flavor profile and biological activity .

Physical Description

Methyl caproate is a clear colorless liquid. (NTP, 1992)
Clear colorless liquid; [CAMEO]
Liquid
Colourless to pale yellow liquid; Pineapple, ethereal aroma

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Boiling Point

302 °F at 760 mmHg (NTP, 1992)
148.00 to 150.00 °C. @ 760.00 mm Hg

Flash Point

163 °F (NTP, 1992)

Heavy Atom Count

9

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float
0.880-0.889

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-96 °F (NTP, 1992)
-71 °C

UNII

246364VPJS

GHS Hazard Statements

Aggregated GHS information provided by 1767 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1767 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1766 of 1767 companies with hazard statement code(s):;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992)
3.72 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

106-70-7

Wikipedia

Methyl_hexanoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Hexanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. B. Vicedo et al. “Hexanoic Acid-Induced Resistance Against Botrytis cinerea in Tomato Plants” Molecular Plant-Microbe Interactions, Vol. 22 pp. 1455-1465, 20092. Z. Kravchuk et al. “Priming for JA-dependent defenses using hexanoic acid is an effective mechanism to protect Arabidopsis against B. cinerea” Journalof Plant Physiology, Vol. 168 pp. 359-366, 20113. Y. Jiang et al. “Ceramide Stimulates ABCA12 Expression via Peroxisome Proliferator-activated Receptor delta in Human Keratinocytes” The Journal ofbiological Chemistry, Vol. 284 pp. 18942-18952, 20094. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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